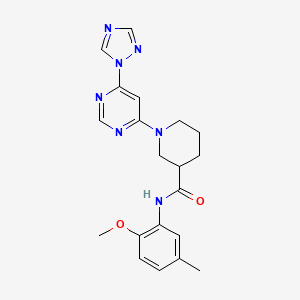

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-14-5-6-17(29-2)16(8-14)25-20(28)15-4-3-7-26(10-15)18-9-19(23-12-22-18)27-13-21-11-24-27/h5-6,8-9,11-13,15H,3-4,7,10H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGQYUMIQKJGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

- Triazole ring : Known for its antifungal and antibacterial properties.

- Pyrimidine moiety : Often associated with various biological activities including anticancer effects.

- Piperidine ring : Contributes to the overall pharmacological profile by enhancing lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that triazole and pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been shown to possess:

- Antifungal activity : Effective against pathogens such as Candida albicans and Aspergillus fumigatus due to the triazole moiety's ability to inhibit fungal enzyme synthesis .

- Antibacterial effects : Demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

- Mechanism of action : It may induce apoptosis in cancer cells by interfering with cellular pathways involved in cell proliferation and survival. The triazole-pyrimidine framework has been linked to inhibition of microtubule formation, disrupting mitosis .

- Case studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, including breast cancer models, with IC50 values indicating significant potency .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

- Enzyme inhibition : The compound can bind to active sites of enzymes, blocking their functionality. This is particularly relevant for enzymes involved in nucleic acid synthesis and metabolic pathways in pathogens .

- Cellular pathway interference : It may disrupt signaling pathways that regulate cell growth and apoptosis, leading to increased cancer cell death .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1H-[1,2,4]triazole derivatives | Structure | Antibacterial | 12.5 |

| 5-(Triazolyl)-pyrimidine derivatives | Structure | Anticancer | 15.0 |

| N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide | Structure | Antifungal | 9.0 |

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that a related triazole-pyrimidine compound exhibited significant antimicrobial activity with an IC50 value of 12 μM against Staphylococcus aureus .

- Anticancer Activity Assessment : In a series of tests on breast cancer cell lines, compounds featuring similar structural motifs showed IC50 values ranging from 10 to 20 μM, indicating a promising anticancer profile .

- Mechanistic Insights : Molecular docking studies revealed that these compounds preferentially bind to targets involved in cell cycle regulation, providing insights into their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. The compound's structural components may enhance its interaction with cancer cell targets, leading to apoptosis in malignant cells. For instance, derivatives of triazole have shown promising results against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The presence of the triazole ring is associated with antifungal and antibacterial activities. Research has demonstrated that similar compounds can inhibit the growth of pathogens, suggesting that this compound may also possess antimicrobial properties. In vitro studies are necessary to confirm its efficacy against specific bacterial and fungal strains .

Antidiabetic Potential

There is emerging evidence supporting the role of piperidine derivatives in managing diabetes. Compounds structurally related to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity in diabetic models .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the molecular structure can significantly influence the biological activity of this compound. For instance:

- Substituents on the piperidine ring enhance binding affinity to target proteins.

- The presence of electronegative groups on the pyrimidine moiety increases anticancer efficacy.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Answer:

The compound’s synthesis involves multi-step routes optimized for heterocyclic assembly. Key steps include:

- Nucleophilic substitution to introduce the triazole moiety onto the pyrimidine ring .

- Condensation reactions to couple the piperidine-carboxamide scaffold with substituted aryl groups .

- Solvent selection : Dimethylformamide (DMF) or acetic acid under reflux improves reaction efficiency .

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy validate intermediate formation .

Methodological Tip: Optimize reaction time and temperature (e.g., 80–100°C for triazole coupling) to minimize side products .

Basic: How should researchers characterize its structural and chemical properties?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : Confirm regiochemistry of the triazole-pyrimidine linkage (e.g., ¹H-NMR shifts at δ 8.5–9.0 ppm for pyrimidine protons) .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 384.46 for similar analogs) .

- Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Table 1: Example Characterization Data for Analogous Compounds

| Compound Feature | Analytical Method | Key Observations | Reference |

|---|---|---|---|

| Piperidine-carboxamide | ¹³C-NMR | Peaks at δ 170–175 ppm | |

| Triazole substituent | HRMS | [M+H]⁺ = 385.1234 (calc.) |

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

SAR studies should systematically modify substituents and evaluate biological outcomes:

- Core Modifications : Replace pyrimidine with pyridazine to assess heterocycle impact on target binding .

- Substituent Variations : Compare methoxy (electron-donating) vs. chloro (electron-withdrawing) groups on the phenyl ring .

- Bioactivity Assays : Test analogs against relevant targets (e.g., kinase inhibition assays for anticancer activity) .

Table 2: Bioactivity Trends in Structural Analogs (Adapted from )

| Analog Structure | Biological Activity | Key Finding |

|---|---|---|

| N-(4-methoxyphenyl)-piperidine | Anticancer (IC₅₀ = 2.1 μM) | Methoxy enhances solubility |

| 3-Chlorophenyl derivative | Anti-inflammatory (IC₅₀ = 5 μM) | Chloro group improves target affinity |

Methodological Tip : Use computational docking (e.g., AutoDock Vina) to prioritize analogs with favorable binding poses .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays .

- Purity Verification : Re-test compounds after HPLC purification (≥98% purity) to exclude impurity-driven effects .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Example Case : A reported discrepancy in triazole analog IC₅₀ values (1.5 vs. 10 μM) was resolved by identifying residual DMSO in the latter study, which suppressed activity .

Basic: Which functional groups dictate its chemical reactivity?

Answer:

- Triazole Ring : Participates in hydrogen bonding with biological targets; susceptible to reduction under acidic conditions .

- Methoxy Group : Enhances solubility but may undergo demethylation under strong oxidizing conditions .

- Piperidine-carboxamide : Acts as a hydrogen bond donor/acceptor; stable under physiological pH .

Reactivity Tip : Protect the triazole moiety during synthetic steps using Boc groups to prevent unintended side reactions .

Advanced: What computational methods predict its target interactions?

Answer:

- Molecular Docking : Identify potential binding pockets (e.g., ATP-binding sites in kinases) using Glide or GOLD .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

- Pharmacophore Modeling : Map essential features (e.g., triazole H-bond acceptors) for virtual screening .

Case Study : Docking of a pyrimidine-triazole analog into CDK2 revealed a binding energy of −9.2 kcal/mol, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.